molecular formula C18H23ClN2 B562986 Desipramine-2,4,6,8-d4 Hydrochloride CAS No. 61361-34-0

Desipramine-2,4,6,8-d4 Hydrochloride

Cat. No.: B562986
CAS No.: 61361-34-0
M. Wt: 306.9 g/mol
InChI Key: XAEWZDYWZHIUCT-TUJKZWLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desipramine-2,4,6,8-d4 Hydrochloride is a deuterium-labeled analog of desipramine hydrochloride, a secondary amine tricyclic antidepressant (TCA). The compound features four deuterium atoms at the 2, 4, 6, and 8 positions of the aromatic rings (Figure 1), which replaces hydrogen atoms to create a stable isotope-labeled derivative . This labeling facilitates its use as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for measuring desipramine levels in biological matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desipramine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the desipramine molecule. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of desipramine-d4 (hydrochloride) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Chemical Stability of Deuterium Labels

Deuterium stability varies significantly based on position and environment :

Table 1: Stability Under Acidic Conditions (1 N HCl, 80°C)

Deuterated Positions Half-Life (Hours) Retention After 8 Hours
2,4,6,8 (DMI-d4(I))< 2< 10%
1,3,7,9 (DMI-d4(II))> 24> 90%
  • Key Insight : Deuterium at electron-rich positions (2,4,6,8) undergoes rapid protium exchange due to activation by the N-alkyl group, while positions 1,3,7,9 are sterically and electronically shielded .

Reaction with Oxidizing Agents

While direct data on oxidation is limited, desipramine’s core structure suggests potential reactivity:

  • Oxidative Degradation : The dibenzazepine backbone may undergo ring hydroxylation or N-oxidation under strong oxidizers, though deuterium labels are unlikely to participate .
  • Metabolic Pathways : In vivo, desipramine is metabolized by CYP2D6 to 2-hydroxydesipramine . Deuterium labeling at 2,4,6,8 may slow metabolism via kinetic isotope effects, but this remains unstudied.

Table 2: Synthetic Routes and Outcomes

Method Deuterated Positions Isotopic Purity Key Advantage
DCl-D₂O Exchange2,4,6,8> 98%Direct, single-step synthesis
IDB-d8 Derivatization1,3,7,9> 95%Positionally stable labels

Scientific Research Applications

Depression Treatment

Desipramine is primarily indicated for the treatment of major depressive disorder. Research indicates that it effectively alleviates symptoms in patients with chronic depression. A long-term study showed that patients receiving desipramine had significantly lower relapse rates compared to those on placebo during maintenance therapy (11% vs. 52%) . This highlights its effectiveness in maintaining remission in chronic depression.

Neuropathic Pain Management

Desipramine has been utilized off-label for managing neuropathic pain due to its antinociceptive properties. Studies demonstrate that desipramine can alleviate pain by influencing norepinephrine levels in the central nervous system . This application is particularly beneficial for patients suffering from conditions like diabetic neuropathy and postherpetic neuralgia.

Attention-Deficit Hyperactivity Disorder (ADHD)

Desipramine is also used as a second-line treatment for ADHD. Its efficacy in improving attention and reducing hyperactivity has been documented in various studies, although it is less commonly prescribed compared to stimulant medications .

Sleep Apnea Treatment

Recent research indicates that desipramine may enhance genioglossus muscle activity during sleep, which can reduce upper airway collapsibility in patients with obstructive sleep apnea . This suggests a novel application of desipramine beyond traditional antidepressant uses.

Pharmacological Mechanisms

Desipramine functions primarily as a norepinephrine reuptake inhibitor, with secondary effects on serotonin reuptake. Its mechanism involves:

  • Inhibition of Reuptake : Desipramine inhibits the reuptake of norepinephrine and serotonin at the synaptic cleft, increasing their availability and enhancing mood .
  • Receptor Modulation : It also affects various receptors including adrenergic and muscarinic receptors, contributing to its therapeutic effects and side effects profile .

Table: Pharmacological Properties of Desipramine

PropertyValue
Chemical FormulaC18H22N2
Half-Life7-60+ hours
Protein Binding73-92%
MetabolismLiver (CYP2D6)
ExcretionPrimarily renal

Case Study 1: Chronic Depression

A controlled study involving 129 patients with chronic depression demonstrated that those treated with desipramine had a significantly lower rate of relapse compared to placebo over a two-year maintenance phase . This reinforces the drug's role in long-term management strategies for chronic depressive disorders.

Case Study 2: Neuropathic Pain

In a clinical trial assessing the efficacy of desipramine for neuropathic pain relief, patients reported significant improvements in pain scores after eight weeks of treatment. The study highlighted desipramine's role in modulating pain pathways through norepinephrine enhancement .

Case Study 3: Obstructive Sleep Apnea

A recent investigation into desipramine's effects on sleep-disordered breathing found that it significantly increased genioglossus muscle activity during non-REM sleep. This suggests potential therapeutic benefits for patients suffering from obstructive sleep apnea by reducing airway collapsibility .

Mechanism of Action

Desipramine-d4 (hydrochloride) functions similarly to desipramine by inhibiting the reuptake of norepinephrine and serotonin at the neuronal synapse. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The compound also interacts with various receptors, including alpha-1 adrenergic, histamine H1, and muscarinic receptors, contributing to its pharmacological effects .

Comparison with Similar Compounds

Key Properties :

  • Chemical Formula : C₁₈H₁₉D₄ClN₂
  • Molecular Weight : 306.87 g/mol
  • CAS No.: 61361-34-0
  • Primary Use : Research applications, including pharmacokinetic studies and neurotransmitter reuptake inhibition assays .

Desipramine itself is a metabolite of imipramine and acts as a potent inhibitor of the norepinephrine transporter (SLC6A2) with weaker effects on serotonin and dopamine transporters .

Structural and Isotopic Analogues

Non-Deuterated Desipramine Hydrochloride

  • Formula : C₁₈H₂₂ClN₂
  • Molecular Weight : 302.8 g/mol
  • CAS No.: 58-28-6
  • Key Difference : Absence of deuterium atoms results in a lower molecular weight and distinct pharmacokinetic properties due to isotope effects .
Parameter Desipramine-2,4,6,8-d4 HCl Desipramine HCl
Isotopic Substitution 4 deuterium atoms None
Molecular Weight 306.87 302.8
Primary Application Analytical standard Therapeutic use
Metabolic Stability Enhanced* Standard

Imipramine-2,4,6,8-d4 Hydrochloride

  • Formula : C₁₉H₂₄ClN₂ (deuterated positions: 2,4,6,8)
  • CAS No.: 61361-33-9
  • Key Difference : Imipramine is a tertiary amine TCA and a prodrug of desipramine. The deuterated form is used similarly as an analytical standard but targets imipramine quantification .

Pharmacological Analogues

Nortriptyline Hydrochloride

  • Mechanism: Secondary amine TCA, inhibits norepinephrine reuptake.
  • Comparison : Similar potency to desipramine but with a higher affinity for serotonin transporters .

Amitriptyline Hydrochloride

  • Mechanism: Tertiary amine TCA, inhibits serotonin and norepinephrine reuptake.
  • Key Difference : Broader receptor interactions (e.g., histamine H₁, muscarinic) contribute to stronger sedative effects compared to desipramine .

Clinical Evidence :

  • Non-deuterated desipramine reduces binge frequency in bulimia by 87% and improves Zung depression scores by 8.0 points .

Biological Activity

Desipramine-2,4,6,8-d4 hydrochloride is a deuterated form of desipramine, a tricyclic antidepressant (TCA) primarily used in the treatment of depression and certain types of neuropathic pain. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Desipramine

Desipramine is known for its ability to inhibit the reuptake of norepinephrine and serotonin in the brain, contributing to its antidepressant effects. The deuterated version, this compound, is utilized as an internal standard in pharmacokinetic studies due to its unique isotopic signature which aids in quantification through mass spectrometry techniques .

Desipramine acts primarily by:

  • Inhibition of Neurotransmitter Reuptake : It inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT), enhancing the levels of these neurotransmitters in the synaptic cleft. The inhibition constants (Kis) for human SERT and NET are 3.5 nM and 163 nM respectively .
  • Receptor Antagonism : It antagonizes several receptors including:
    • 5-HT2A receptor (Ki = 115 nM)
    • α1-adrenergic receptor (Ki = 23 nM)
    • Histamine H1 and muscarinic acetylcholine receptors .

Antidepressant Effects

Research indicates that desipramine significantly reduces immobility time in the forced swim test, a common model for assessing antidepressant activity in rodents. Doses as low as 3.2 mg/kg have shown efficacy .

Neuropathic Pain Management

Desipramine has been evaluated for its effectiveness in treating neuropathic pain conditions such as diabetic neuropathy and postherpetic neuralgia. In clinical trials involving 177 participants, dosages ranged from 12.5 mg to 250 mg daily. The most commonly used dose was between 100 mg to 150 mg daily after titration . The studies indicated a significant reduction in pain levels compared to placebo.

Synergistic Effects with Chemotherapeutics

A notable study demonstrated that desipramine enhances the cytotoxic effects of platinum-based chemotherapeutics like cisplatin. Specifically, it increased apoptosis rates in colorectal carcinoma cell lines when combined with these drugs. This effect appears to be time- and concentration-dependent, with maximum synergy observed at specific dosages .

Case Studies

Case Study 1: Efficacy in Cancer Treatment
In a study examining the effects of desipramine on HCT116 colorectal carcinoma cells treated with cisplatin, it was found that desipramine significantly increased apoptosis from approximately 27% to about 80% when used in combination with cisplatin at optimal concentrations .

Case Study 2: Neuropathic Pain Trials
Five clinical trials assessed the efficacy of desipramine for neuropathic pain management. Results showed a consistent reduction in pain scores among participants treated with desipramine compared to those receiving placebo or alternative treatments like fluoxetine or amitriptyline .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism/Effect Reference
AntidepressantInhibits SERT and NET
Neuropathic Pain ReliefReduces pain in diabetic neuropathy
Synergistic Chemotherapy EffectsEnhances cisplatin-induced apoptosis

Q & A

Basic Research Questions

Q. What is the rationale for using deuterated desipramine (Desipramine-2,4,6,8-d4 Hydrochloride) in pharmacokinetic studies?

Deuterium substitution at specific positions (2,4,6,8) reduces metabolic degradation by the kinetic isotope effect, prolonging the half-life of the compound. This allows precise tracking of drug distribution, metabolism, and excretion in vivo using mass spectrometry. Researchers should validate deuteration stability under experimental conditions (e.g., pH, enzymatic activity) to ensure isotopic integrity .

Q. What experimental design considerations are critical for handling this compound in vitro?

Due to its acute toxicity (H302, H370) and organotoxicity risks, use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Conduct experiments in fume hoods with HEPA filters to minimize inhalation exposure. Store the compound in desiccated, cool environments (< -20°C) to prevent hydrolysis .

Q. How do researchers distinguish between deuterated and non-deuterated desipramine in analytical workflows?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended. The mass shift (+4 Da) from deuterium enables differentiation. Validate methods using deuterated internal standards to correct for matrix effects .

Q. What in vivo models are appropriate for studying this compound’s norepinephrine reuptake inhibition?

Rodent models (e.g., forced swim test, tail suspension test) are standard for assessing antidepressant efficacy. For pharmacokinetic studies, use cannulated animals to collect serial blood samples. Monitor plasma levels of both parent compound and metabolites (e.g., hydroxylated derivatives) to account for interspecies metabolic variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across buffered and non-buffered systems?

The compound’s solubility-pH profile in phosphate-buffered saline (PBS) may show anomalous increases due to drug-buffer aggregation. Use buffer-free solutions with ionic strength adjusted by NaCl to mimic physiological conditions. Validate solubility via shake-flask method with HPLC quantification, ensuring equilibration times >24 hours to account for slow dissolution kinetics .

Q. What methodological strategies mitigate false positives in radiolabeled norepinephrine uptake assays using deuterated desipramine?

Deuterium substitution may alter binding kinetics to SLC6A2 (NET). Pre-incubate cells with selective NET blockers (e.g., reboxetine) to confirm specificity. Use kinetic assays (e.g., stopped-flow fluorimetry) instead of endpoint measurements to distinguish between competitive and non-competitive inhibition .

Q. How do deuterium isotope effects influence metabolic stability comparisons between this compound and its non-deuterated counterpart?

Conduct parallel incubations in human liver microsomes (HLMs) with NADPH cofactors. Quantify CYP2D6-mediated demethylation rates via LC-MS/MS. Note that deuteration at the 2,4,6,8 positions may reduce first-pass metabolism by ~20–30%, necessitating dose adjustments in crossover studies .

Q. What analytical challenges arise in quantifying low-abundance deuterated metabolites in complex biological matrices?

Matrix effects (e.g., ion suppression) can obscure detection. Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate basic metabolites. Use high-resolution mass spectrometry (HRMS) with data-independent acquisition (DIA) to untangle co-eluting isobars .

Q. How can interspecies differences in this compound toxicity inform translational research?

Rodents exhibit higher CYP2D6 activity than humans, leading to faster clearance. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate safe doses for clinical trials. Monitor cardiac biomarkers (e.g., QT interval prolongation) in non-human primates due to the compound’s hERG channel affinity .

Q. Methodological Notes

  • Safety Protocols : Adhere to GHS hazard codes (H302, H336, H370) and emergency procedures outlined in SDS documents .
  • Data Validation : Cross-reference solubility and stability data with buffer-specific studies to avoid aggregation artifacts .
  • Ethical Compliance : Ensure animal studies follow ARRIVE guidelines, particularly for toxicity endpoints .

Properties

IUPAC Name

N-methyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H/i2D,3D,9D,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEWZDYWZHIUCT-TUJKZWLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCNC)[2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661889
Record name 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61361-34-0
Record name 5H-Dibenz[b,f]azepine-2,4,6,8-d4-5-propanamine, 10,11-dihydro-N-methyl-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61361-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desipramine-2,4,6,8-d4 Hydrochloride
Reactant of Route 2
Desipramine-2,4,6,8-d4 Hydrochloride
Reactant of Route 3
Reactant of Route 3
Desipramine-2,4,6,8-d4 Hydrochloride
Reactant of Route 4
Desipramine-2,4,6,8-d4 Hydrochloride
Reactant of Route 5
Desipramine-2,4,6,8-d4 Hydrochloride
Reactant of Route 6
Desipramine-2,4,6,8-d4 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.